Bromerguride
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Overview
Description
Preparation Methods
Bromerguride is synthesized by introducing a bromine atom into position 2 of the molecule of lisuride, a dopamine agonist. This chemical modification reverses the pharmacodynamic profile of lisuride, transforming it into a dopamine antagonist . The synthetic route involves the bromination of lisuride under controlled conditions to ensure the selective substitution at the desired position.
Chemical Reactions Analysis
Bromerguride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Scientific Research Applications
Chemistry: Its unique structure and reactivity make it a subject of interest in synthetic organic chemistry.
Biology: Bromerguride’s interactions with dopamine and serotonin receptors have been explored in biological studies.
Medicine: Although not marketed, this compound has been investigated for its potential use as an atypical antipsychotic agent.
Mechanism of Action
Bromerguride exerts its effects by antagonizing dopamine D2 receptors and serotonin 5-HT2A receptors. This dual antagonism is believed to contribute to its atypical antipsychotic properties. The compound also interacts with α2C-adrenoceptors, further influencing its pharmacological profile .
Comparison with Similar Compounds
Bromerguride is unique in its class due to its specific bromine substitution, which reverses the pharmacodynamic profile of its parent compound, lisuride. Similar compounds include:
Lisuride: A dopamine agonist with a different pharmacodynamic profile.
2-Bromoterguride: Another dopamine D2 receptor partial agonist with antagonist properties at serotonin 5-HT2A receptors and α2C-adrenoceptors.
This compound’s unique combination of antidopaminergic and serotonergic properties sets it apart from other ergoline derivatives.
Properties
CAS No. |
83455-48-5 |
---|---|
Molecular Formula |
C20H25BrN4O |
Molecular Weight |
417.3 g/mol |
IUPAC Name |
3-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea |
InChI |
InChI=1S/C20H25BrN4O/c1-4-25(5-2)20(26)22-12-9-14-13-7-6-8-16-18(13)15(19(21)23-16)10-17(14)24(3)11-12/h6-9,12,17,23H,4-5,10-11H2,1-3H3,(H,22,26)/t12-,17+/m0/s1 |
InChI Key |
SBHNNNRQZGYOAU-YVEFUNNKSA-N |
SMILES |
CCN(CC)C(=O)NC1CN(C2CC3=C(NC4=CC=CC(=C34)C2=C1)Br)C |
Isomeric SMILES |
CCN(CC)C(=O)N[C@@H]1CN([C@@H]2CC3=C(NC4=CC=CC(=C34)C2=C1)Br)C |
Canonical SMILES |
CCN(CC)C(=O)NC1CN(C2CC3=C(NC4=CC=CC(=C34)C2=C1)Br)C |
Appearance |
Solid powder |
83455-48-5 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-bromolisuride bromerguride bromolisuride bromuride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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